molecular formula C24H19ClN6O2S B12716489 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methoxyphenyl)amino)Thioxomethyl)hydrazide CAS No. 109322-13-6

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methoxyphenyl)amino)Thioxomethyl)hydrazide

Cat. No.: B12716489
CAS No.: 109322-13-6
M. Wt: 491.0 g/mol
InChI Key: RZJHGBRSFAYVDB-UHFFFAOYSA-N
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Description

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methoxyphenyl)amino)Thioxomethyl)hydrazide is a complex heterocyclic compound. This compound belongs to the class of indoloquinoxalines, which are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties .

Chemical Reactions Analysis

6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts vital DNA replication processes, leading to cytotoxic effects. The thermal stability of the DNA-compound complex is a crucial factor in its pharmacological activity . These compounds also interact with ATP-binding cassette transporters, modulating multidrug resistance .

Comparison with Similar Compounds

6H-Indolo(2,3-b)quinoxaline derivatives are similar to other DNA-intercalating agents like ellipticine. they exhibit unique properties such as poor inhibitory activity on topoisomerase II but significant multidrug resistance modulating activity . Other similar compounds include:

These comparisons highlight the unique pharmacological profile of 6H-Indolo(2,3-b)quinoxaline derivatives, making them valuable in various scientific and medical research fields.

Properties

CAS No.

109322-13-6

Molecular Formula

C24H19ClN6O2S

Molecular Weight

491.0 g/mol

IUPAC Name

1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C24H19ClN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-5-3-2-4-17(20)22-23(31)28-18-11-6-14(25)12-19(18)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34)

InChI Key

RZJHGBRSFAYVDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

Origin of Product

United States

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